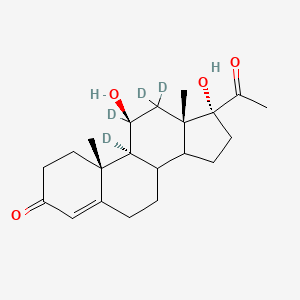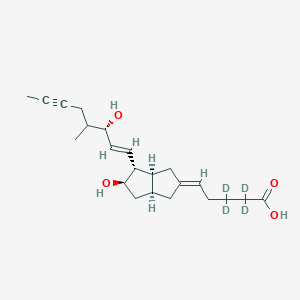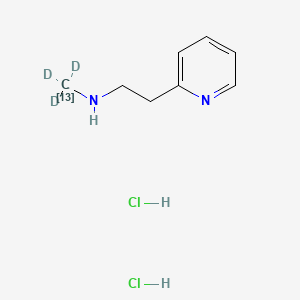
21-Desoxycortisol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a naturally occurring endogenous steroid related to cortisol and is formed as a metabolite from 17α-hydroxyprogesterone via the enzyme 11β-hydroxylase . The deuterium labeling is used to trace and study the metabolic pathways and pharmacokinetics of the compound in various biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desoxycortisol-d4 involves the incorporation of deuterium atoms into the 21-Desoxycortisol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 21-Desoxycortisol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to incorporate deuterium atoms into the molecule.
Biotransformation: Employing microbial or enzymatic systems to introduce deuterium atoms into the steroid backbone.
Análisis De Reacciones Químicas
21-Desoxycortisol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 21-Desoxycortisone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield this compound alcohol using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
21-Desoxycortisol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing of the compound’s metabolic pathways and its distribution in biological systems.
Biomarker for Congenital Adrenal Hyperplasia: It is used as a biomarker for diagnosing and monitoring congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
Drug Development: The compound is used in the development of new drugs targeting the adrenal steroidogenesis pathway.
Endocrine Research: It is employed in studies investigating the role of adrenal steroids in various physiological and pathological conditions.
Mecanismo De Acción
21-Desoxycortisol-d4 exerts its effects by interacting with the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the conversion of 17α-hydroxyprogesterone to 21-Desoxycortisol. This interaction is crucial for the biosynthesis of cortisol and other corticosteroids. The deuterium labeling does not significantly alter the compound’s mechanism of action but allows for detailed studies of its metabolic fate .
Comparación Con Compuestos Similares
21-Desoxycortisol-d4 can be compared with other similar compounds such as:
21-Desoxycortisol: The non-deuterated analog, which is also a metabolite of 17α-hydroxyprogesterone and has similar biological functions.
11-Deoxycortisol: Another corticosteroid metabolite involved in the biosynthesis of cortisol, but with different hydroxylation patterns.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and analysis in scientific research .
Propiedades
Fórmula molecular |
C21H30O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(9S,10R,11S,13S,17R)-17-acetyl-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17-,18+,19-,20-,21-/m0/s1/i11D2,17D,18D |
Clave InChI |
LCZBQMKVFQNSJR-DPSXKUOISA-N |
SMILES isomérico |
[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
